molecular formula C16H35N B8730693 1-Octanamine, N,N-dibutyl- CAS No. 41145-51-1

1-Octanamine, N,N-dibutyl-

Cat. No.: B8730693
CAS No.: 41145-51-1
M. Wt: 241.46 g/mol
InChI Key: PMDQHLBJMHXBAF-UHFFFAOYSA-N
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Description

1-Octanamine, N,N-dibutyl- is an organic compound with the molecular formula C16H35N. It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Octanamine, N,N-dibutyl- can be synthesized through the alkylation of octan-1-amine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl halides to form the desired product .

Industrial Production Methods

In industrial settings, 1-Octanamine, N,N-dibutyl- can be produced through catalytic amination of octan-1-amine with butyl alcohols in the presence of hydrogen and a suitable catalyst. This method offers high yields and is cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Octanamine, N,N-dibutyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Octanamine, N,N-dibutyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Octanamine, N,N-dibutyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It may also modulate the activity of enzymes by binding to their active sites, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyloctan-1-amine
  • N,N-Diethyloctan-1-amine
  • N,N-Dibutylhexan-1-amine

Uniqueness

1-Octanamine, N,N-dibutyl- is unique due to its specific alkyl chain length and branching, which confer distinct physicochemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobicity and steric hindrance, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

41145-51-1

Molecular Formula

C16H35N

Molecular Weight

241.46 g/mol

IUPAC Name

N,N-dibutyloctan-1-amine

InChI

InChI=1S/C16H35N/c1-4-7-10-11-12-13-16-17(14-8-5-2)15-9-6-3/h4-16H2,1-3H3

InChI Key

PMDQHLBJMHXBAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCC)CCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-dibutyloctylamine was prepared from dibutylamine and octanoyl chloride by a method similar to that in Example 14.
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